![molecular formula C13H16FNO4S B1634154 Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 349624-64-2](/img/structure/B1634154.png)
Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate
Overview
Description
“Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate” is a chemical compound with the molecular formula C₁₃H₁₆FNO₄S . It has a molecular weight of 301.34 g/mol . This compound is used for proteomics research .
Physical And Chemical Properties Analysis
“Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate” is a solid compound with a melting point of 90-91°C . It has a molecular weight of 301.34 g/mol .Scientific Research Applications
Organic Synthesis
Sulfonyl fluorides, which are related to the compound , have found widespread applications in organic synthesis . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Chemical Biology
In the field of chemical biology, sulfonyl fluorides are used extensively . They are involved in various biological processes and can be used to study these processes in detail .
Drug Discovery
Sulfonyl fluorides are also used in drug discovery . They can be used to create a wide variety of compounds, potentially leading to the discovery of new drugs .
Materials Science
In materials science, sulfonyl fluorides are used due to their unique properties . They can be used to create materials with specific characteristics .
Heterocyclic Synthesis
Sulfones, which are related to the compound , are used in heterocyclic synthesis . They have been used for the synthesis of five- and six-membered ring systems containing one or two heteroatoms .
Antifungal Activity
Some compounds related to “Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate” have shown high antifungal activities against 10 kinds of fungi . These compounds could potentially be used in the development of new antifungal treatments .
Safety and Hazards
properties
IUPAC Name |
methyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-19-13(16)10-6-8-15(9-7-10)20(17,18)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBNATIWROQSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.